Erythromycin B

Beschreibung

This compound has been reported in Saccharopolyspora erythraea with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

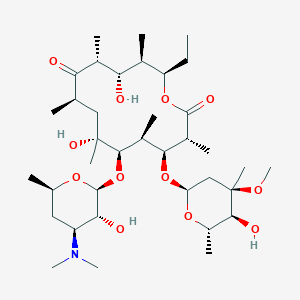

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023765 | |

| Record name | Berythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-75-3 | |

| Record name | Erythromycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berythromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYTHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Erythromycin B Biosynthesis Pathway in Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B, a significant macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of post-PKS modifying enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed protocols for key experimental techniques employed in the study of this pathway, including fermentation, gene knockout, and protein analysis. Visual diagrams generated using Graphviz are provided to illustrate the core biochemical pathways and experimental workflows, offering a clear and concise reference for researchers in the field of natural product biosynthesis and drug development.

Introduction

Saccharopolyspora erythraea is a gram-positive bacterium renowned for its production of the erythromycin class of antibiotics.[1] Among these, erythromycin A is the most clinically prominent; however, this compound is a key intermediate and a significant product in certain strains and fermentation conditions. Understanding the biosynthesis of this compound is crucial for optimizing its production and for engineering novel macrolide antibiotics.

The biosynthesis of this compound begins with the assembly of a 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[2] This is followed by a series of post-PKS modifications, including hydroxylation and glycosylation, to yield the final product.[3] This guide will dissect each stage of this intricate pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two main stages: the synthesis of the polyketide core by DEBS and the subsequent post-PKS modifications.

Assembly of the Polyketide Core: 6-Deoxyerythronolide B (6-dEB) Synthesis

The formation of 6-dEB is catalyzed by the DEBS complex, a type I modular polyketide synthase.[2] The DEBS complex utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[4] The entire process is a coordinated assembly line of enzymatic reactions.

The DEBS complex is composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. Each of these proteins contains two modules, and each module is responsible for one cycle of chain elongation. The key enzymatic domains within each module include:

-

Acyltransferase (AT): Selects and loads the appropriate starter or extender unit onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.

-

Thioesterase (TE): Located at the C-terminus of DEBS3, this domain catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.

Post-PKS Modifications: The Path to this compound

Following the synthesis of 6-dEB, a series of enzymatic modifications occur to produce this compound. These reactions are catalyzed by enzymes encoded by genes within the erythromycin biosynthetic gene cluster (ery cluster).

The key steps are:

-

C-6 Hydroxylation: The cytochrome P450 monooxygenase, EryF , hydroxylates 6-dEB at the C-6 position to produce erythronolide B (EB) .[3][5]

-

First Glycosylation: The glycosyltransferase, EryBV , attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-α-mycarosylerythronolide B (MEB) .

-

Second Glycosylation: The glycosyltransferase, EryCIII , attaches the deoxysugar D-desosamine to the C-5 hydroxyl group of MEB, yielding erythromycin D .

-

Final Methylation: The methyltransferase, EryG , catalyzes the methylation of the mycarose moiety on erythromycin D to produce This compound .[3]

It is the action of EryG on erythromycin D that is the final step in the biosynthesis of this compound. In the parallel pathway to erythromycin A, the enzyme EryK , a C-12 hydroxylase, would act on erythromycin D to produce erythromycin C, which is then methylated by EryG to form erythromycin A.[3][6] Therefore, the relative activities and substrate specificities of EryK and EryG play a crucial role in determining the ratio of erythromycin A to this compound produced.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for DEBS

| Enzyme/Module | Substrate | Km (µM) | kcat (min-1) | Reference |

| DEBS 1 + TE | (2S)-methylmalonyl-CoA | 24 | 3.4 | [1] |

| Complete DEBS | Propionyl-CoA | - | 0.5 | [1] |

Note: Data is derived from in vitro assays and may not fully reflect in vivo kinetics.

Table 2: Erythromycin Production in Saccharopolyspora erythraea Strains

| Strain | Fermentation Condition | Erythromycin Titer (mg/L) | Reference |

| S. erythraea E3-CymRP21-dcas9-sucC | Ammonium sulfate supplementation | 1125.66 | [7] |

| Wild-type NRRL 2338 | Standard fermentation | ~100 |

Experimental Protocols

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol is adapted from established methods for the cultivation of S. erythraea.

Materials:

-

Saccharopolyspora erythraea strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing corn starch, soybean meal, and other nutrients)

-

Shake flasks or bioreactor

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. erythraea spores or a vegetative mycelial fragment into a flask containing seed medium. Incubate at 30-34°C with shaking at 220-250 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 30-34°C with vigorous shaking for 5-7 days.

-

Monitoring: Monitor the fermentation by measuring cell growth (e.g., dry cell weight) and erythromycin production (e.g., by HPLC).

-

Harvesting: After the desired fermentation time, harvest the broth for erythromycin extraction and purification.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol provides a general workflow for gene knockout in S. erythraea based on CRISPR-Cas9 technology.

Materials:

-

S. erythraea strain

-

CRISPR-Cas9 vector for Actinomycetes (containing Cas9 and a guide RNA expression cassette)

-

Homology arms (left and right) flanking the target gene

-

Protoplast buffer

-

Lysozyme

-

Polyethylene glycol (PEG)

-

Regeneration medium (e.g., R5 medium)

Procedure:

-

gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Vector Construction: Clone the gRNA and the homology arms into the CRISPR-Cas9 vector.

-

Protoplast Formation: Grow S. erythraea to the mid-exponential phase and treat the mycelia with lysozyme in protoplast buffer to generate protoplasts.

-

Transformation: Transform the protoplasts with the constructed CRISPR-Cas9 vector using PEG-mediated transformation.

-

Regeneration and Selection: Plate the transformed protoplasts on regeneration medium containing an appropriate antibiotic for selecting transformants.

-

Screening and Verification: Screen the resulting colonies for the desired gene knockout by PCR and confirm by sequencing.

Protein Identification by MALDI-TOF Mass Spectrometry

This is a general protocol for the identification of proteins from S. erythraea.

Materials:

-

Protein sample (e.g., from a 2D gel spot)

-

Trypsin

-

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

-

MALDI-TOF mass spectrometer

Procedure:

-

In-gel Digestion: Excise the protein spot of interest from the gel. Destain, reduce, and alkylate the protein. Digest the protein with trypsin overnight.

-

Peptide Extraction: Extract the resulting peptides from the gel piece.

-

Sample Spotting: Mix the extracted peptides with the CHCA matrix solution and spot onto a MALDI target plate. Allow the spot to air dry.

-

Mass Spectrometry: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint (PMF).

-

Database Searching: Search the obtained PMF against a protein database (e.g., NCBI) using a search engine (e.g., Mascot) to identify the protein.

Affinity Chromatography for DNA-Binding Proteins (e.g., BldD)

This protocol outlines a general procedure for the purification of a sequence-specific DNA-binding protein.

Materials:

-

S. erythraea cell lysate

-

DNA affinity resin (agarose beads coupled with a DNA sequence containing the protein's binding site)

-

Binding buffer (low salt)

-

Wash buffer (intermediate salt)

-

Elution buffer (high salt)

-

Chromatography column

Procedure:

-

Column Preparation: Pack a chromatography column with the DNA affinity resin and equilibrate with binding buffer.

-

Sample Loading: Load the S. erythraea cell lysate onto the column. The target protein will bind to its specific DNA sequence on the resin.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein from the column by increasing the salt concentration using the elution buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target protein by SDS-PAGE and a functional assay (e.g., electrophoretic mobility shift assay).

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Gene Knockout

Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout.

Regulatory Control of Erythromycin Biosynthesis

Caption: The regulatory role of the BldD protein in erythromycin biosynthesis.

Conclusion

The biosynthesis of this compound in Saccharopolyspora erythraea is a paradigm for the production of complex natural products. A thorough understanding of this pathway, from the modular nature of the DEBS PKS to the specificities of the post-PKS modifying enzymes and the intricacies of its regulation, is fundamental for rational strain improvement and the generation of novel macrolide antibiotics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the biosynthetic potential of this remarkable microorganism. Future work in this area will likely focus on the detailed characterization of the regulatory networks governing the ery gene cluster and the application of synthetic biology tools to further manipulate and diversify the erythromycin biosynthetic pathway.

References

- 1. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Production of erythromycin | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

Whitepaper: A Technical Guide to the Discovery and Isolation of Erythromycin B from Fermentation Broth

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B is a significant macrolide antibiotic and a natural analogue of Erythromycin A, produced during the fermentation of Saccharopolyspora erythraea. Despite being less abundant than Erythromycin A, its distinct physicochemical properties, particularly its enhanced acid stability, present unique opportunities for therapeutic development. This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its isolation and purification from fermentation broth. The document outlines experimental protocols for extraction, chromatographic separation, and crystallization, supported by quantitative data to guide process optimization. Furthermore, this guide includes visual workflows and a depiction of the biosynthetic pathway to facilitate a deeper understanding of the underlying scientific principles.

Introduction: Discovery and Significance

The era of macrolide antibiotics began in 1952 with the discovery of erythromycin by McGuire and his team from a soil sample containing the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus)[1][2]. The initial discovery was of a mixture of closely related compounds, with Erythromycin A being the most abundant and potent component. Subsequent characterization of the fermentation products revealed the presence of several analogues, including this compound, C, and D[3].

This compound, which differs from Erythromycin A by the absence of a hydroxyl group at the C12 position, was identified as a significant co-metabolite[4]. While Erythromycin A has historically been the focus of commercial production due to its higher antibacterial activity, this compound possesses a notable advantage: greater stability in acidic conditions, which is a significant challenge for the oral administration of Erythromycin A[5]. This property has sustained interest in this compound for potential therapeutic applications and as a precursor for semi-synthetic derivatives.

This guide focuses on the technical aspects of isolating and purifying this compound from the complex matrix of a fermentation broth.

Erythromycin Biosynthesis in Saccharopolyspora erythraea

The biosynthesis of erythromycins is a complex process orchestrated by a cluster of genes in S. erythraea. The pathway begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), from propionyl-CoA and methylmalonyl-CoA precursors. A series of post-polyketide synthase modifications, including hydroxylations and glycosylations, lead to the various erythromycin analogues[5][6]. Erythromycin D is a key intermediate that can be converted to this compound through methylation catalyzed by the enzyme eryG, or to Erythromycin C via hydroxylation by eryK. Erythromycin A is subsequently formed from either this compound or C[6].

Isolation and Purification Workflow

The isolation of this compound from the fermentation broth is a multi-step process designed to separate it from the mycelia, soluble proteins, other erythromycin analogues, and media components. The general workflow involves solid-liquid separation, extraction, chromatographic purification, and crystallization.

References

- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. US2806024A - this compound and process for production thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Erythromycin B: A Comprehensive Technical Review of its Chemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B is a macrolide antibiotic and a structural analog of Erythromycin A, the more clinically prominent compound. Produced by the bacterium Saccharopolyspora erythraea, this compound exhibits broad-spectrum antibiotic activity, albeit generally less potent than its hydroxylated counterpart.[1][2] This technical guide provides an in-depth analysis of the chemical structure and functional groups of this compound, presents its key physicochemical properties, details relevant experimental protocols for its study, and illustrates its mechanism of action. A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies and the development of novel semi-synthetic macrolide derivatives.

Chemical Structure and Functional Groups

This compound is a complex macrocyclic compound characterized by a 14-membered lactone ring, to which two deoxy sugar moieties are attached.[1][3][4] It is systematically named (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione.[3][4]

The core of the molecule is erythronolide B , the 14-membered macrolide aglycone. The two appended sugar residues are:

-

L-cladinose : A neutral sugar attached at the C3 hydroxyl group of the aglycone.

-

D-desosamine : An amino sugar attached at the C5 hydroxyl group of the aglycone.

The key functional groups present in the this compound molecule are:

-

Lactone: A cyclic ester within the 14-membered ring.

-

Ketone: A carbonyl group at the C9 position of the macrolide ring.

-

Hydroxyl Groups: Several hydroxyl groups are present on both the aglycone and the sugar moieties, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Ether Linkages: Glycosidic bonds connect the desosamine and cladinose sugars to the erythronolide B core.

-

Tertiary Amine: A dimethylamino group on the desosamine sugar, which imparts basic properties to the molecule.

The primary structural difference between this compound and Erythromycin A is the absence of a hydroxyl group at the C12 position on the aglycone in this compound.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and purification methods.

| Property | Value | Reference |

| Molecular Formula | C37H67NO12 | [3][4][5] |

| Molecular Weight | 717.9 g/mol | [3][5] |

| Melting Point | 191-195 °C | [1][6] |

| pKa | 13.49 ± 0.70 (Predicted) | [1][6] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Ethyl Acetate. | [1][6] |

Experimental Protocols

This section outlines key experimental methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification

3.1.1. Solvent Extraction from Fermentation Broth:

-

Separate the biomass from the fermentation broth by centrifugation (e.g., 4000 rpm for 10 minutes).[7]

-

Adjust the pH of the supernatant to alkaline (pH 9-10) to ensure this compound is in its neutral, more organic-soluble form.

-

Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or chloroform in a 1:1 (v/v) ratio.[7]

-

Separate the organic phase containing the extracted this compound.

-

Evaporate the solvent under vacuum to obtain the crude extract.

3.1.2. Chromatographic Purification:

-

Thin-Layer Chromatography (TLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Spot the dissolved extract onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol (24:1, v/v).[7]

-

Visualize the separated compounds under UV light or by using appropriate staining reagents. The Rf value can be compared to a standard for identification.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase C18 column is commonly used.

-

The mobile phase can consist of a mixture of a phosphate buffer and an organic solvent like acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation of macrolides.

-

Detection is typically performed using a UV detector at a wavelength of around 215 nm.[9]

-

Characterization

3.2.1. Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls (ketone and lactone), and C-O bonds of ethers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

3.2.2. Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase of growth. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[8]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[7][8] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby preventing the elongation of the protein.[8] This inhibition of protein synthesis ultimately halts bacterial growth and replication.

Caption: Mechanism of action of this compound.

Conclusion

This compound, while less potent than Erythromycin A, remains a molecule of significant interest to the scientific community. Its unique chemical structure, characterized by a 14-membered lactone ring and two deoxy sugar moieties, provides a valuable scaffold for the development of new antibiotic agents. The detailed understanding of its functional groups, physicochemical properties, and mechanism of action, as outlined in this guide, is fundamental for future research in the field of macrolide antibiotics. The provided experimental protocols offer a practical framework for the isolation, purification, and characterization of this important natural product.

References

- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbio.com [ijbio.com]

- 6. maxwellsci.com [maxwellsci.com]

- 7. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Properties of Erythromycin B: An In-depth Technical Guide

Erythromycin B, a macrolide antibiotic, is a significant subject of study in pharmaceutical research and drug development. A thorough understanding of its structural and chemical properties is paramount for its effective use and for the development of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data are presented to aid researchers and scientists in their understanding and application of these analytical techniques to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its complex macrocyclic structure and the attached sugar moieties.

¹H and ¹³C NMR Data

The following tables summarize the full assignments of the ¹H and ¹³C NMR spectra of this compound recorded in deuterated chloroform (CDCl₃) and phosphate-buffered deuterium oxide (D₂O) on a 500 MHz spectrometer.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in CDCl₃ [1]

| Position | δH (ppm) | JH-H (Hz) | δC (ppm) |

| 1 | - | - | 176.50 |

| 2 | 2.89 | 7.5a | 45.00 |

| 3 | 4.08 | 8.98, 1.10 | 80.50 |

| 4 | 2.10 | 7.14a | 39.75 |

| 5 | 3.59 | 7.51 | 83.80 |

| 6 | - | - | 75.60 |

| 7 proR | 1.67 | 14.65, 2.70 | 38.10 |

| 7 proS | 2.03 | 14.83, 10.81 | 38.10 |

| 8 | 2.75 | 10.62, 6.78, 2.75 | 44.80 |

| 9 | - | - | 220.50 |

| 10 | 3.00 | 10.12, 6.95 | 39.25 |

| 11 | 3.81 | 10.07 | 69.60 |

| 12 | 1.67 | - | 39.90 |

| 13 | 5.35 | 4.76, 9.52 | 75.20 |

| 14 proR | 1.72 | - | 25.55 |

| 14 proS | 1.52 | - | 25.55 |

| 15 | 0.89 | 7.23 | 10.25 |

| 16 | 1.22 | 7.0 | 17.38 |

| 17 | 1.10 | 7.1 | 8.90 |

| 18 | 1.17 | 6.8 | 15.50 |

| 19 | 0.96 | 6.8 | 18.25 |

| 20 | 1.22 | 6.9 | 21.50 |

| 21 | 0.95 | 7.5 | 15.80 |

| 1' | 4.60 | 7.5 | 102.50 |

| 2' | 2.84 | 7.5, 9.5 | 68.50 |

| 3' | 2.52 | 9.5, 9.5 | 65.50 |

| 4' proR | 1.57 | - | 35.50 |

| 4' proS | 2.02 | - | 35.50 |

| 5' | 3.31 | - | 72.50 |

| 6' | 1.25 | 6.5 | 21.50 |

| 7', 8' | 2.84 | - | 40.50 |

| 1'' | 4.96 | 1.5 | 95.50 |

| 2'' | 4.14 | 1.5, 3.5 | 78.50 |

| 3'' | 3.81 | 3.5, 9.5 | 78.00 |

| 4'' | 3.59 | 9.5 | 70.00 |

| 5'' | 4.14 | 6.0 | 65.80 |

| 6'' | 1.25 | 6.0 | 18.00 |

| 3''-OCH₃ | 3.31 | - | 49.50 |

a: quintet

Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound in Buffered D₂O [1]

| Position | δH (ppm) | JH-H (Hz) | δC (ppm) |

| 1 | - | - | 177.35 |

| 2 | 3.08 | 7.5a | 47.23 |

| 3 | 3.81 | 9.5 | 87.52 |

| 4 | 2.15 | - | 32.03 |

| 5 | 3.59 | 6.5 | 87.03 |

| 6 | - | - | 77.81 |

| 7 proR | 1.57 | 15.0, 4.0 | 40.00 |

| 7 proS | 2.02 | 15.0, 9.5 | 40.00 |

| 8 | 2.72 | - | 47.01 |

| 9 | - | - | 222.13 |

| 10 | 3.20 | 6.8 | 42.01 |

| 11 | 3.86 | 10.5 | 72.63 |

| 12 | 1.75 | - | 42.42 |

| 13 | 5.29 | 9.0, 5.0 | 79.11 |

| 14 proR | 1.79 | - | 28.25 |

| 14 proS | 1.52 | - | 28.25 |

| 15 | 0.86 | 7.5 | 12.36 |

| 16 | 1.22 | 7.0 | 17.38 |

| 17 | 1.10 | 7.1 | 8.90 |

| 18 | 1.17 | 6.8 | 15.50 |

| 19 | 0.96 | 6.8 | 18.25 |

| 20 | 1.22 | 6.9 | 21.50 |

| 21 | 0.95 | 7.5 | 15.80 |

| 1' | 4.60 | 7.5 | 102.50 |

| 2' | 2.84 | 7.5, 9.5 | 68.50 |

| 3' | 2.52 | 9.5, 9.5 | 65.50 |

| 4' proR | 1.57 | - | 35.50 |

| 4' proS | 2.02 | - | 35.50 |

| 5' | 3.31 | - | 72.50 |

| 6' | 1.25 | 6.5 | 21.50 |

| 7', 8' | 2.84 | - | 40.50 |

| 1'' | 4.96 | 1.5 | 95.50 |

| 2'' | 4.14 | 1.5, 3.5 | 78.50 |

| 3'' | 3.81 | 3.5, 9.5 | 78.00 |

| 4'' | 3.59 | 9.5 | 70.00 |

| 5'' | 4.14 | 6.0 | 65.80 |

| 6'' | 1.25 | 6.0 | 18.00 |

| 3''-OCH₃ | 3.31 | - | 49.50 |

a: quintet

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a phosphate buffer to maintain a stable pH).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.

-

2D NMR: To aid in the complete and unambiguous assignment of signals, a suite of two-dimensional NMR experiments should be performed.[1][2] These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is crucial for conformational analysis.[1]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry Data

The expected mass spectrometric data for this compound is summarized below.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Technique | Reference |

| [M+H]⁺ | 717.3 | LC-MS | [3] |

| [M+H]⁺ | 718.4 | LC-MS | [4] |

The slight variation in the observed m/z values can be attributed to differences in instrumentation and calibration. The protonated molecule [M+H]⁺ is commonly observed with soft ionization techniques like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing valuable structural information. Common fragmentation pathways for erythromycins involve the loss of the sugar moieties and water molecules.[5][6]

Experimental Protocol for Mass Spectrometry

A typical LC-MS protocol for the analysis of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for macrolide antibiotics.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

-

Scan Mode: Full scan mode is used to detect the [M+H]⁺ ion.

-

MS/MS: Product ion scans are performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Caption: General workflow for LC-MS analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its various functional groups.

Infrared Spectroscopy Data

The following table lists the characteristic IR absorption bands expected for this compound based on its chemical structure.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3450 (broad) | O-H | Stretching (hydroxyl groups) |

| ~2970, 2935, 2875 | C-H | Stretching (sp³ hybridized carbons) |

| ~1730 | C=O | Stretching (lactone carbonyl) |

| ~1700 | C=O | Stretching (ketone carbonyl) |

| ~1460, 1380 | C-H | Bending (methyl and methylene groups) |

| ~1170, 1050 | C-O | Stretching (ethers, esters, alcohols) |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the thin solid film method.[7]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

-

Place a single drop of this solution onto a salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the major absorption bands and correlate them with the functional groups present in this compound.

-

Caption: Workflow for IR spectroscopy using the thin film method.

References

Erythromycin B as a Natural Precursor to Erythromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Erythromycin B's role as a direct natural precursor in the biosynthesis of Erythromycin A, a clinically significant macrolide antibiotic. The document details the enzymatic conversion, biosynthetic pathways, relevant quantitative data, and experimental protocols for professionals in drug development and microbiology.

Introduction to Erythromycin Biosynthesis

Erythromycin A is a broad-spectrum antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its complex structure is assembled through a modular polyketide synthase (PKS) followed by a series of post-PKS modifications, including hydroxylation and glycosylation.[1] The fermentation process yields a mixture of erythromycins, primarily A, B, and C.[2] Erythromycin A possesses the most potent antibacterial activity. This guide focuses on the final steps of the biosynthetic pathway, where this compound is converted into Erythromycin A.

The Biosynthetic Pathway from Erythromycin D

The late stages of Erythromycin A biosynthesis feature a critical branch point starting from the intermediate, Erythromycin D. This intermediate can be processed by one of two key enzymes, leading to two parallel pathways that ultimately converge on Erythromycin A.[2]

-

Pathway 1 (via Erythromycin C): The enzyme EryK , a cytochrome P450 monooxygenase, catalyzes the hydroxylation of Erythromycin D at the C-12 position of the macrolide ring to produce Erythromycin C.[2][3]

-

Pathway 2 (via this compound): The enzyme EryG , a methyltransferase, catalyzes the methylation of the mycarose sugar moiety of Erythromycin D to produce this compound.[2]

Erythromycin A is then formed from these two precursors:

-

This compound is hydroxylated at the C-12 position by EryK to yield Erythromycin A.[2]

-

Erythromycin C is methylated on its mycarose sugar by EryG to yield Erythromycin A.

While both pathways exist, kinetic studies have revealed that EryK has a significant preference for Erythromycin D as its substrate over this compound, suggesting the pathway through Erythromycin C is the major route.[4][5] Consequently, this compound is often considered a shunt metabolite.[4]

Quantitative Data and Enzyme Kinetics

The efficiency of the conversion from this compound to Erythromycin A is a critical factor in the overall yield of the final product during fermentation. The key enzyme, EryK, displays markedly different affinities for its potential substrates.

Studies have demonstrated that EryK has a 1200- to 1900-fold kinetic preference for Erythromycin D over this compound.[4][5][6] This strong preference indicates that the primary biosynthetic route to Erythromycin A proceeds through the hydroxylation of Erythromycin D to Erythromycin C, followed by methylation. The conversion of this compound to A is considered a secondary or "shunt" pathway.[4]

| Parameter | Erythromycin D -> Erythromycin C | This compound -> Erythromycin A | Reference |

| Enzyme | EryK (C12-Hydroxylase) | EryK (C12-Hydroxylase) | [4] |

| Relative Kinetic Preference | ~1200-1900x | 1x | [4][5][6] |

Table 1: Relative substrate preference of the EryK enzyme.

In industrial fermentations, the relative abundance of Erythromycin A, B, and C can vary. Genetically engineering the producing strain, for instance, by overexpressing the Vitreosca hemoglobin gene (vhb), has been shown to significantly improve the final titer of erythromycin.[7] In one such engineered strain, the maximum rate of biosynthesis reached 57.5 mg/L/h, compared to 24.3 mg/L/h in the parent strain.[7] Other strategies, such as refining the fermentation process with ammonium sulfate supplementation, have increased yields to over 1125 mg/L.[8]

| Strain / Condition | Max Biosynthesis Rate (mg/L/h) | Specific Yield (g Ery/g protein) | Final Titer (mg/L) | Reference |

| S. erythraea spp. | 24.3 | < 1.0 | - | [7] |

| S. erythraea::vhb | 57.5 | ~2.5 | - | [7] |

| S. erythraea E3 (refined) | - | - | 1125.66 | [8] |

Table 2: Erythromycin production yields under different conditions.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

This protocol describes a typical batch fermentation process for the production of erythromycin.

1. Strain and Media Preparation:

-

Strain: Saccharopolyspora erythraea (e.g., industrial strain HOE107 or wild-type NRRL 2338).[2][9]

-

Seed Medium: Prepare a medium containing (per liter): 5 g glucose, 25 g corn starch, 10 g yeast extract, 10 g whole-milk powder, and 2 g MgSO₄·7H₂O. Adjust pH to 7.2.[9]

-

Fermentation Medium (EFM): Prepare a medium containing (per liter): 40 g cornstarch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 mL soybean oil, and 60 g CaCO₃. Adjust pH to 7.2.[9]

2. Cultivation:

-

Inoculate a sporulating plate culture into 25 mL of seed medium in a 250 mL flask.

-

Incubate at 28°C for 72 hours on a rotary shaker at 250 rpm.[9]

-

Transfer 2 mL of the seed culture into 30 mL of EFM in a 250 mL flask.

-

Incubate under the same conditions (28°C, 250 rpm) for 7 days.[9]

Extraction and Analysis of Erythromycins by HPLC

This protocol outlines the extraction of erythromycin congeners from the fermentation broth and their subsequent quantification.

1. Sample Preparation and Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 9.5 with NaOH.

-

Extract the erythromycins with a suitable organic solvent, such as ethyl acetate or a chloroform-octanol mixture.[10]

-

Evaporate the organic solvent under vacuum to obtain the crude extract.

-

Re-dissolve the extract in the HPLC mobile phase for analysis.

2. HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient of aqueous ammonium hydroxide and methanol is often used.[11] An alternative isocratic system may use a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water.[10]

-

Temperature: Elevated temperatures (e.g., 65-75°C) can improve peak shape and resolution.[12][13]

-

Analysis: The method should be capable of separating Erythromycin A, B, and C, along with other related impurities and degradation products.[11][14]

Conclusion

This compound is a direct and naturally occurring precursor to Erythromycin A, converted via a C-12 hydroxylation reaction catalyzed by the enzyme EryK. However, kinetic data strongly suggest that this is a minor or shunt pathway in the overall biosynthesis. The primary route proceeds through the hydroxylation of Erythromycin D to Erythromycin C. Understanding these final biosynthetic steps, the kinetics of the involved enzymes, and the relative production of each congener is essential for researchers aiming to improve Erythromycin A yields through metabolic engineering and fermentation process optimization. The protocols provided herein offer a foundational framework for the cultivation of S. erythraea and the subsequent analysis of its products.

References

- 1. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Erythromycin 12 hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Overproduction and characterization of the erythromycin C-12 hydroxylase, EryK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. devibasnet.com [devibasnet.com]

- 7. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Erythromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Erythromycin B, a macrolide antibiotic. The document presents quantitative data on its activity against a range of bacterial species, details the experimental protocols for determining its minimum inhibitory concentrations (MICs), and illustrates key biological and experimental processes through diagrams.

Introduction to this compound

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, along with smaller quantities of this compound, C, and D. Erythromycin A is the most clinically utilized form. This compound, differing from Erythromycin A by the absence of a hydroxyl group at the C12 position, has also demonstrated antibacterial properties. This guide focuses on the in vitro antibacterial spectrum of this compound.

Quantitative Antibacterial Spectrum of this compound

The in vitro activity of this compound is predominantly against Gram-positive bacteria, with limited activity against Gram-negative organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the scientific literature. These values represent the lowest concentration of the antibiotic that prevents visible growth of the bacteria in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Gram-Positive Bacteria | MIC (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 |

| Staphylococcus epidermidis | 0.2 - 0.8 |

| Streptococcus pyogenes | 0.05 - 0.2 |

| Streptococcus pneumoniae | 0.05 - 0.2 |

| Streptococcus agalactiae | 0.1 - 0.4 |

| Streptococcus viridans group | 0.1 - 0.8 |

| Enterococcus faecalis | 1.6 - >12.8 |

| Bacillus subtilis | 0.1 - 0.4 |

| Corynebacterium diphtheriae | 0.05 - 0.2 |

| Listeria monocytogenes | 0.2 - 0.8 |

| Clostridium perfringens | 0.2 - 1.6 |

| Propionibacterium acnes | 0.1 - 0.4 |

| Gram-Negative Bacteria | MIC (µg/mL) |

| Neisseria gonorrhoeae | 0.2 - 1.6 |

| Neisseria meningitidis | 0.4 - 3.2 |

| Haemophilus influenzae | 1.6 - 12.8 |

| Bordetella pertussis | 0.1 - 0.8 |

| Moraxella catarrhalis | 0.1 - 0.4 |

| Campylobacter jejuni | 0.4 - 3.2 |

| Legionella pneumophila | 0.2 - 1.6 |

| Escherichia coli | >12.8 |

| Klebsiella pneumoniae | >12.8 |

| Pseudomonas aeruginosa | >12.8 |

| Salmonella spp. | >12.8 |

| Shigella spp. | >12.8 |

Note: The MIC values are based on data from Kibwage, I. O., et al. (1985). "Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives." Antimicrobial Agents and Chemotherapy, 28(5), 630–633. The range of MICs can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This prevents the ribosome from moving along the mRNA, thereby halting the production of essential proteins required for bacterial growth and replication.

Caption: Mechanism of action of this compound.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials

-

This compound reference powder

-

Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and reservoirs

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound reference powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest concentration to be tested.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the working stock solution of this compound to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

Incubation and MIC Determination

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro antibacterial spectrum of this compound.

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates significant in vitro antibacterial activity, particularly against a range of Gram-positive bacteria. Its spectrum of activity is generally similar to, though in some cases slightly less potent than, Erythromycin A. The standardized methodologies outlined in this guide are crucial for obtaining reliable and reproducible MIC data, which is essential for the continued evaluation of this compound's potential in research and drug development. Further studies are warranted to explore its efficacy against contemporary clinical isolates and to fully understand its potential therapeutic applications.

Understanding the acid stability of Erythromycin B vs Erythromycin A

An In-depth Technical Guide to the Acid Stability of Erythromycin B versus Erythromycin A

Introduction

Erythromycin, a macrolide antibiotic discovered in 1952, is a cornerstone in the treatment of various bacterial infections.[1] The most abundant and clinically utilized form is Erythromycin A. However, a significant drawback of Erythromycin A is its pronounced instability in acidic environments, such as the stomach, leading to rapid degradation into inactive metabolites.[2][3][4] This necessitates the use of enteric coatings or the development of more stable derivatives to ensure oral bioavailability.[5] this compound, a biosynthetic precursor to Erythromycin A, has demonstrated superior acid stability.[6][7] This guide provides a detailed technical comparison of the acid stability of this compound and Erythromycin A, focusing on their degradation mechanisms, chemical kinetics, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structures of Erythromycin A and this compound

The fundamental difference in the acid stability of Erythromycin A and this compound arises from a subtle yet critical distinction in their chemical structures. Both are 14-membered macrolide rings with two attached sugar moieties, desosamine and cladinose. The key differentiating feature is the presence of a hydroxyl group at the C12 position of the aglycone ring in Erythromycin A, which is absent in this compound.[8]

Erythromycin A: Possesses a hydroxyl group at the C12 position.[9] This compound: Lacks a hydroxyl group at the C12 position.[8]

Mechanism of Acid-Catalyzed Degradation

The structural variance between the two molecules dictates their respective degradation pathways under acidic conditions.

Degradation Pathway of Erythromycin A

Erythromycin A undergoes a rapid intramolecular cyclization in acidic media.[10] This process involves the C9-keto group, the C6-hydroxyl group, and the C12-hydroxyl group, leading to the formation of biologically inactive degradation products, namely anhydroerythromycin A (a spiroketal).[10][11] This intramolecular rearrangement is the primary reason for the poor acid stability of Erythromycin A.[6]

Caption: Acid degradation pathway of Erythromycin A.

Degradation Pathway of this compound

In contrast, this compound, lacking the C12-hydroxyl group, cannot undergo the same intramolecular cyclization. Its degradation in acidic conditions proceeds through a much slower mechanism involving the hydrolysis of the glycosidic bond and the subsequent loss of the cladinose sugar.[6][7] This results in significantly enhanced stability compared to Erythromycin A.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-catalyzed degradation of clarithromycin and this compound: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C37H67NO12 | CID 9918244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Bacterial Resistance to Erythromycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms by which bacteria develop resistance to Erythromycin B, a 14-membered macrolide antibiotic. Understanding these resistance strategies at a molecular level is crucial for the development of novel antimicrobial agents and for optimizing the use of existing drugs. This document details the genetic determinants, biochemical pathways, and phenotypic consequences of erythromycin resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanisms of Erythromycin Resistance

Bacteria have evolved three principal strategies to counteract the inhibitory effects of erythromycin and other macrolide antibiotics: modification of the drug's target site, active efflux of the drug, and enzymatic inactivation of the drug.[1][2][3]

Target-Site Modification

The most prevalent mechanism of high-level resistance to erythromycin involves the modification of its target, the 50S ribosomal subunit.[1][4] This alteration prevents the antibiotic from binding effectively, thereby allowing protein synthesis to proceed.[5]

a) Ribosomal RNA Methylation:

The primary mechanism of target-site modification is the methylation of an adenine residue (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit.[6] This methylation is catalyzed by erythromycin ribosome methylase (Erm) enzymes, which are encoded by a variety of erm genes, including erm(A), erm(B), erm(C), and erm(TR).[2][4] This modification confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[2][7] The expression of erm genes can be either constitutive (resulting in constant high-level resistance) or inducible (resistance is expressed only in the presence of an inducing agent, typically a macrolide antibiotic).[3][8]

b) Ribosomal RNA and Protein Mutations:

In some bacteria, mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 can also confer resistance to erythromycin.[2] These mutations are less common than erm-mediated methylation but represent an important mechanism of resistance, particularly in species with a limited number of rRNA operons.[2]

Active Drug Efflux

A second major mechanism of resistance is the active pumping of erythromycin out of the bacterial cell, which reduces the intracellular concentration of the antibiotic to sub-inhibitory levels.[1] This is mediated by efflux pumps, which are membrane-associated proteins that recognize and expel a range of compounds.

The most well-characterized efflux systems involved in erythromycin resistance are encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E).[3][9] These pumps typically confer a lower level of resistance to 14- and 15-membered macrolides and do not provide cross-resistance to lincosamides or streptogramin B, a phenotype referred to as the M phenotype.[7][8] Another family of efflux pumps, the ATP-binding cassette (ABC) transporters, encoded by msr (macrolide-streptogramin resistance) genes, can also contribute to macrolide resistance.[9]

Enzymatic Inactivation

A less common but clinically relevant mechanism of resistance is the enzymatic inactivation of erythromycin.[2][6] This involves the production of enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. Two main classes of inactivating enzymes have been identified:

-

Esterases: Encoded by ere genes, these enzymes hydrolyze the lactone ring of erythromycin, leading to its inactivation.[2][6]

-

Phosphotransferases: Encoded by mph (macrolide phosphotransferase) genes, these enzymes inactivate macrolides by adding a phosphate group.[6][9]

Quantitative Data on Erythromycin Resistance

The level of resistance to erythromycin is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize typical MIC values associated with different resistance mechanisms.

Table 1: Erythromycin and Clindamycin MICs for Different Resistance Phenotypes in Streptococcus [8]

| Resistance Phenotype | Associated Genes | Erythromycin MIC90 (µg/ml) | Clindamycin MIC90 (µg/ml) |

| M Phenotype | mef(A) | 8 | 0.06 |

| Inducible MLSB | erm(TR), erm(B) | 16 | 0.25 |

| Constitutive MLSB | erm(B) | >64 | >8 |

Table 2: Erythromycin MICs for Oral Bacteria with Different Resistance Genes [10]

| Resistance Gene | Erythromycin MIC50 (µg/ml) | Erythromycin MIC90 (µg/ml) |

| mef (efflux) | 4 | 16 |

| erm (methylase) | 64 | 128 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize erythromycin resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

-

Prepare Bacterial Inoculum: Aseptically pick several colonies of the test organism from an agar plate and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/ml).

-

Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of erythromycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/ml.

-

Inoculate Microtiter Plate: Dilute the standardized bacterial inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/ml. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C for 18-24 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.

Detection of Inducible Clindamycin Resistance: Disk Diffusion (D-test)

This test is used to identify inducible MLSB resistance in staphylococci and streptococci.

Protocol:

-

Prepare Inoculum and Agar Plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and use it to inoculate a Mueller-Hinton agar plate, creating a uniform lawn of bacteria.

-

Place Antibiotic Disks: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface, with their edges separated by 15-20 mm.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Interpretation: A blunting of the zone of inhibition around the clindamycin disk, in the area adjacent to the erythromycin disk (forming a "D" shape), indicates inducible clindamycin resistance.[7][8]

Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)

PCR is used to amplify and detect the presence of specific erythromycin resistance genes (erm, mef).

Protocol:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance gene (e.g., ermB, mefA).

-

Add the extracted bacterial DNA to the master mix.

-

Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).

-

-

Detection of PCR Products:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA fragments under UV light.

-

The presence of a band of the expected size indicates the presence of the target resistance gene.

-

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to erythromycin resistance.

Caption: Mechanism of erm-mediated ribosomal modification.

Caption: Active efflux of erythromycin via mef-encoded pumps.

Caption: Experimental workflow for MIC determination.

References

- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and physicochemical properties of Erythromycin B

An In-depth Technical Guide on the Solubility and Physicochemical Properties of Erythromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrolide antibiotic and a minor co-metabolite produced during the fermentation of Saccharopolyspora erythraea, with Erythromycin A being the major component.[][2] Structurally, it is 12-deoxyerythromycin A, meaning it lacks a hydroxyl group at the C-12 position compared to Erythromycin A.[3][4][5] Despite being less potent than Erythromycin A, this compound exhibits a broad spectrum of antibiotic activity and has been pivotal in the structure-activity relationship (SAR) studies of semi-synthetic erythromycins.[2][4] This guide provides a comprehensive overview of its core physicochemical properties and solubility characteristics, crucial for its development and application in pharmaceutical sciences.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₆₇NO₁₂ | [][4][5][6] |

| Molecular Weight | 717.93 g/mol | [][2] |

| CAS Number | 527-75-3 | [4][5][6] |

| Appearance | White or slightly yellow crystalline powder | [7] |

| Melting Point | 191-195 °C | [2] |

| pKa (Predicted) | 13.49 ± 0.70 | [2] |

| pKa (Erythromycin A) | 8.8 - 8.9 | [3][8][9] |

| logP (Erythromycin A) | 2.6 - 3.06 | [9][10] |

Solubility Profile

This compound's solubility is a key determinant of its absorption and formulation possibilities. Like other macrolides, its large hydrophobic structure is balanced by polar functional groups, leading to a complex solubility profile.[7]

| Solvent | Solubility | Source(s) |

| Water | Sparingly Soluble (~2 mg/mL for Erythromycin A) | [3][7][11] |

| Ethanol | Freely Soluble (~50 mg/mL for Erythromycin A) | |

| Methanol | Soluble | [12] |

| Acetone | Freely Soluble | [3][13] |

| Chloroform | Freely Soluble | [3] |

| Ethyl Acetate | Freely Soluble | [2][3] |

| Acetonitrile | Freely Soluble | [3] |

| Diethyl Ether | Moderately Soluble | [3] |

| DMSO | Soluble (~15 mg/mL for Erythromycin A) | [14] |

| Dimethylformamide (DMF) | Soluble (~15 mg/mL for Erythromycin A) | [14] |

| Amyl Acetate | Moderately Soluble | [3] |

Note: Specific quantitative solubility data for this compound is limited. Data for Erythromycin A is included for reference due to structural similarity.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a sealed flask or vial containing the chosen solvent or buffer system (e.g., water, ethanol, phosphate buffer pH 7.4).[15] The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[17][18] Preliminary tests can establish the minimum time required.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]

-

Verification: The pH of the saturated solution should be measured and reported, especially for aqueous and buffered media, as it significantly impacts the solubility of ionizable compounds.[15]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The midpoint of the buffer region on the titration curve corresponds to the pKa.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically purified water or a water-cosolvent mixture if aqueous solubility is low.

-

Titration: Place the solution in a thermostatted vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of hydrochloric acid (since Erythromycin is basic) using a calibrated pH meter and electrode to monitor the pH throughout the titration.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the resulting titration curve, often by calculating the first or second derivative to precisely identify the inflection point.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The logP value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the traditional approach.[19]

Methodology:

-

Preparation: Prepare a solution of this compound in either water or n-octanol (pre-saturated with the other phase).

-

Partitioning: Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent.

-

Equilibration: Seal the flask and shake it for a sufficient time to allow for complete partitioning between the two phases.

-

Phase Separation: Allow the layers to separate, typically aided by centrifugation.

-

Quantification: Carefully sample each phase (the aqueous and the n-octanol layer) and determine the concentration of this compound in each layer using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Biological Pathway

Caption: Mechanism of Action of this compound on the Bacterial Ribosome.

References

- 2. This compound | 527-75-3 [chemicalbook.com]

- 3. Erythromycin [drugfuture.com]

- 4. scbt.com [scbt.com]